3,6-Di(1H-imidazol-1-yl)-9H-carbazole
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Overview
Description
3,6-Di(1H-imidazol-1-yl)-9H-carbazole is a heterocyclic compound that features both imidazole and carbazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Di(1H-imidazol-1-yl)-9H-carbazole typically involves the reaction of carbazole with imidazole derivatives under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where carbazole is reacted with imidazole in the presence of a palladium catalyst and a suitable base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3,6-Di(1H-imidazol-1-yl)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole rings can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .
Scientific Research Applications
3,6-Di(1H-imidazol-1-yl)-9H-carbazole has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 3,6-Di(1H-imidazol-1-yl)-9H-carbazole involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes and receptors, leading to the modulation of various biochemical processes. The imidazole rings can coordinate with metal ions, influencing the activity of metalloenzymes and other metal-dependent proteins .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Di(1H-imidazol-1-yl)pyridazine
- 3,6-Di(1H-imidazol-1-yl)phenanthridine
Uniqueness
3,6-Di(1H-imidazol-1-yl)-9H-carbazole is unique due to its combination of imidazole and carbazole moieties, which imparts distinct electronic and structural properties. This uniqueness makes it particularly valuable in the development of advanced materials and bioactive compounds .
Properties
Molecular Formula |
C18H13N5 |
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Molecular Weight |
299.3 g/mol |
IUPAC Name |
3,6-di(imidazol-1-yl)-9H-carbazole |
InChI |
InChI=1S/C18H13N5/c1-3-17-15(9-13(1)22-7-5-19-11-22)16-10-14(2-4-18(16)21-17)23-8-6-20-12-23/h1-12,21H |
InChI Key |
RSGGTJJUKSZJMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N3C=CN=C3)C4=C(N2)C=CC(=C4)N5C=CN=C5 |
Origin of Product |
United States |
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